4'-(3-Fluorophenyl)-2,2,2-trifluoroacetophenone
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Overview
Description
4’-(3-Fluorophenyl)-2,2,2-trifluoroacetophenone is an organic compound characterized by the presence of a trifluoromethyl group and a fluorophenyl group attached to an acetophenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(3-Fluorophenyl)-2,2,2-trifluoroacetophenone typically involves the use of fluorinated reagents and acetophenone derivatives. One common method is the Friedel-Crafts acylation reaction, where 3-fluorobenzoyl chloride reacts with 2,2,2-trifluoroacetophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4’-(3-Fluorophenyl)-2,2,2-trifluoroacetophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 4’-(3-fluorophenyl)-2,2,2-trifluoroacetic acid.
Reduction: Formation of 4’-(3-fluorophenyl)-2,2,2-trifluoroacetophenol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4’-(3-Fluorophenyl)-2,2,2-trifluoroacetophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of 4’-(3-Fluorophenyl)-2,2,2-trifluoroacetophenone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl and fluorophenyl groups can enhance the compound’s binding affinity and selectivity for these targets, influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione
- 3-Fluorophenylboronic acid
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
Uniqueness
4’-(3-Fluorophenyl)-2,2,2-trifluoroacetophenone is unique due to the presence of both trifluoromethyl and fluorophenyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, making it valuable for various applications .
Properties
IUPAC Name |
2,2,2-trifluoro-1-[4-(3-fluorophenyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O/c15-12-3-1-2-11(8-12)9-4-6-10(7-5-9)13(19)14(16,17)18/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSGILKCPPZBGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=C(C=C2)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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